molecular formula C8H14Cl2N2O2S B1377846 2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride CAS No. 1375472-88-0

2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride

Cat. No.: B1377846
CAS No.: 1375472-88-0
M. Wt: 273.18 g/mol
InChI Key: WUBUADZUSJGXFT-UHFFFAOYSA-N
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Description

This compound, also known as “2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride”, has a chemical formula of C8H14Cl2N2O2S and a molecular weight of 273.18 . It is related to Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NC(S1)=NC(CC(OCC)=O)=C1C . This indicates that the compound contains a thiazole ring with an ethyl group and a methylaminoacetic acid group attached.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (273.18) and its chemical formula (C8H14Cl2N2O2S) . Other properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Development of Bio-Heterocyclic Compounds The compound has been instrumental in the development of unique bio-heterocyclic molecules, suggesting its role in the advancement of medicinal chemistry. Research indicates the synthesis of bi-heterocyclic hybrid molecules with a thiazole and an oxadiazole ring, demonstrating the compound's versatility in forming biologically relevant structures (Abbasi et al., 2019). This is further supported by studies involving the synthesis of novel bi-heterocycles as potential anti-diabetic agents, emphasizing the compound's application in addressing health-related challenges (Abbasi et al., 2020).

Antimicrobial and Pharmacological Studies There's evidence of the compound's involvement in the synthesis of derivatives with antimicrobial activities. For instance, studies have synthesized and evaluated 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives, showcasing the compound's potential in developing antimicrobial agents (Al Dulaimy et al., 2017). Similarly, there's research on the synthesis and antibacterial study of new 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives, emphasizing the compound's role in combating microbial infections (Babar et al., 2017).

Future Directions

Thiazoles and their derivatives have been the subject of much research due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and studying their potential applications in medicine and other fields.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, such as inflammation, pain sensation, microbial infection, and cancer progression .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . For instance, some thiazole derivatives can inhibit enzyme activity, while others can enhance or modulate the activity of certain receptors .

Biochemical Pathways

For example, they can affect the synthesis of neurotransmitters, the metabolism of carbohydrates, and the regulation of inflammation . The downstream effects of these pathway alterations can include changes in cell signaling, gene expression, and metabolic processes .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can result from the compound’s interactions with its targets and its influence on various biochemical pathways .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s activity . For instance, the solubility of thiazole derivatives can be influenced by the polarity of the environment, which can in turn affect the compound’s bioavailability and its ability to reach its targets .

Properties

IUPAC Name

2-[(2-ethyl-1,3-thiazol-5-yl)methylamino]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.2ClH/c1-2-7-10-4-6(13-7)3-9-5-8(11)12;;/h4,9H,2-3,5H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBUADZUSJGXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(S1)CNCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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